somamide B
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H62N8O12 |
|---|---|
Molecular Weight |
919 g/mol |
IUPAC Name |
(2S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)pentanediamide |
InChI |
InChI=1S/C46H62N8O12/c1-7-12-36(57)48-31(19-21-35(47)56)41(60)52-39-26(5)66-46(65)38(25(3)4)51-42(61)33(23-28-15-17-29(55)18-16-28)53(6)45(64)34(24-27-13-10-9-11-14-27)54-37(58)22-20-32(44(54)63)50-40(59)30(8-2)49-43(39)62/h8-11,13-18,25-26,31-34,37-39,55,58H,7,12,19-24H2,1-6H3,(H2,47,56)(H,48,57)(H,49,62)(H,50,59)(H,51,61)(H,52,60)/b30-8-/t26-,31+,32+,33+,34+,37-,38+,39+/m1/s1 |
InChI Key |
QNGONASSDVVIFN-UAMDCIPZSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Synonyms |
somamide B |
Origin of Product |
United States |
Origin and Isolation of Somamide B
Identification of Cyanobacterial Producers and Their Habitats
Somamide B is a natural depsipeptide that has been isolated from marine cyanobacteria. Specifically, it was first identified in assemblages of Lyngbya majuscula and Schizothrix sp. collected from the Fijian Islands. nih.gov These filamentous cyanobacteria are known producers of a diverse range of bioactive secondary metabolites. Another analogue, lyngbyastatin 7, and this compound have also been purified from a species of Lyngbya found in Florida. mdpi.com
Cyanobacteria, also referred to as blue-green algae, are photosynthetic microorganisms that inhabit a wide variety of environments, including marine, freshwater, and terrestrial ecosystems. researchgate.netnih.gov The genus Lyngbya, in particular, is a prolific source of structurally unique and biologically active compounds. mdpi.comresearchgate.net The specific habitats where this compound-producing cyanobacteria have been found are marine environments, as evidenced by their collection from locations such as the Fijian Islands and the coast of Florida. nih.govmdpi.com
The co-occurrence of Lyngbya majuscula and Schizothrix sp. in the Fijian collection suggests that this compound may be produced by one or both of these cyanobacteria, or that their symbiotic relationship could influence its production. nih.gov The isolation of yanucamides A and B, other depsipeptides, from a similar assemblage of Lyngbya majuscula and Schizothrix sp. from Yanuca Island, Fiji, further highlights the chemical richness of these cyanobacterial mats. nih.gov
| Cyanobacterial Producer(s) | Habitat | Location of Collection |
| Lyngbya majuscula and Schizothrix sp. assemblage | Marine | Fijian Islands |
| Lyngbya sp. | Marine | Florida |
Methodologies for Isolation of this compound from Cyanobacterial Assemblages
The isolation of this compound from cyanobacterial biomass involves a multi-step process that begins with the extraction of the collected organisms. The freeze-dried cyanobacterial sample is typically subjected to solvent extraction to separate the organic compounds from the cellular material. suzannemills.org For instance, yanucamides A and B were isolated from the lipid extract of a Lyngbya majuscula and Schizothrix sp. assemblage. nih.gov
Following the initial extraction, the crude extract undergoes various chromatographic techniques to separate the complex mixture of compounds. While the specific details for this compound's isolation are not extensively documented in the provided information, a general workflow for isolating similar cyanobacterial peptides involves techniques such as flash chromatography. suzannemills.org The process often utilizes a reversed-phase (RP) silica (B1680970) gel column, which separates compounds based on their hydrophobicity.
The fractions collected from the chromatographic separation are then analyzed to identify those containing the compound of interest. The final purification of this compound is achieved through further chromatographic steps until a pure compound is obtained. The structural elucidation of the isolated this compound is then carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govmdpi.comresearchgate.net
| Step | Description |
| Collection and Preparation | Cyanobacterial assemblages are collected from their marine habitat and often freeze-dried to preserve the chemical constituents. |
| Extraction | The dried biomass is extracted with organic solvents, such as a mixture of methanol and dichloromethane (B109758), to obtain a crude lipid extract. |
| Chromatographic Separation | The crude extract is subjected to chromatographic techniques, such as flash chromatography with a reversed-phase silica gel column, to separate the mixture into fractions. |
| Purification | Fractions containing this compound are further purified using methods like High-Performance Liquid Chromatography (HPLC). |
| Structure Elucidation | The structure of the purified this compound is determined using spectroscopic techniques like NMR and MS. |
Structural Elucidation and Stereochemical Assignment of Somamide B
Advanced Spectroscopic Techniques Utilized in Somamide B Structure Determination
The planar structure of this compound was pieced together primarily through the use of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of the compound, providing the foundational information on its elemental composition.
Following the determination of the molecular formula, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to assemble the connectivity of the molecule. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard for elucidating the structures of such complex natural products. nih.gov
For this compound, Rotating-frame Overhauser Effect Spectroscopy (ROESY) was particularly informative. ROESY correlations, which detect protons that are close in space, were used to confirm the sequence of the amino acid and other constituent residues. acs.org Key ROESY correlations were observed between the Val N1-H and N-Me-Tyr H7, the N-Me-Tyr H7 and Phe H17, and the Phe H17 and Ahp H29. acs.org Further correlations between the Ahp N4-H and Abu N5-H, the Abu N5-H and Thr H35, and the Thr N6-H and Gln H39 helped to establish the full sequence: Val-N-Me-Tyr-Phe-Ahp-Abu-Thr-Gln-butanoic acid. acs.org This sequencing, combined with the molecular formula, allowed for the deduction of the ring closure between the Valine and Threonine residues to complete the planar structure of this compound. acs.org Additionally, a ROESY correlation between the Abu N5-H and the C33 methyl protons was critical in indicating a Z geometry for the double bond in the 2-amino-2-butenoic acid (Abu) residue. acs.org
Table 1: Key Spectroscopic Data for this compound Structural Elucidation
| Technique | Purpose | Findings |
| HRMS | Molecular Formula Determination | Established the elemental composition of this compound. |
| ROESY | Sequential Analysis | Confirmed the partial sequences: Val-N-Me-Tyr-Phe-Ahp and Ahp-Abu-Thr-Gln. acs.org |
| ROESY | Geometric Isomer Determination | A correlation between Abu N5-H and C33 methyl protons indicated a Z geometry for the double bond. acs.org |
Unambiguous Assignment of Absolute Stereochemistry of this compound
The determination of the absolute stereochemistry of chiral centers is a critical final step in the complete structural elucidation of a natural product. mdpi.com However, due to the minute quantity of this compound obtained from the natural source, a full, unambiguous assignment of its absolute stereochemistry via chemical degradation and chiral analysis was not performed. acs.org
Standard methods for determining the absolute configuration of amino acids, such as Marfey's analysis, involve hydrolyzing the peptide and derivatizing the constituent amino acids with a chiral agent, followed by chromatographic analysis. mdpi.com The scarcity of the this compound isolate precluded this type of destructive analysis. acs.org
Consequently, the absolute stereochemistry of the constituent amino acids in this compound has not been experimentally confirmed. It is often presumed by analogy to other co-isolated or structurally similar metabolites, such as somamide A or symplostatin 2, whose stereochemistries have been determined. acs.org For instance, the proton and carbon chemical shifts for the 3-amino-6-hydroxy-2-piperidone (Ahp) unit in the related somamide A were nearly identical to those in symplostatin 2, supporting a specific stereochemical assignment for that portion of the molecule. acs.org While this comparative approach is common, it does not constitute an unambiguous assignment for this compound itself.
Comparative Structural Analysis of this compound with Related Depsipeptides (e.g., Dolastatin 13, Symplostatin 2)
This compound belongs to a class of cyclic depsipeptides that includes the well-known compounds dolastatin 13 and symplostatin 2. nih.govacs.org These molecules share a common macrocyclic core and are biosynthetically related, often originating from marine cyanobacteria. nih.govnih.gov Dolastatin 13 was originally isolated from the sea hare Dolabella auricularia, but its origin is now believed to be cyanobacterial. nih.govacs.org
The primary structure of these compounds consists of a ring of amino and hydroxy acids linked by amide and ester bonds. The variation among these molecules lies in the specific composition and sequence of these residues. This compound is structurally analogous to both dolastatin 13 and symplostatin 2, differing by the substitution of specific amino acid units. nih.gov
A key feature of the somamides is the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) unit, which is also found in symplostatin 2. acs.org The table below highlights the structural similarities and differences in the known residues of these three related depsipeptides.
Table 2: Comparative Analysis of this compound, Dolastatin 13, and Symplostatin 2
| Compound | Class | Key Structural Features / Sequence | Source |
| This compound | Cyclic Depsipeptide | Contains Val, N-Me-Tyr, Phe, Ahp, Abu, Thr, Gln, and a butanoic acid derivative. acs.org | Lyngbya majuscula / Schizothrix sp. nih.gov |
| Dolastatin 13 | Cyclic Depsipeptide | Structurally analogous to this compound and Symplostatin 2. | Dolabella auricularia (likely cyanobacterial origin) nih.gov |
| Symplostatin 2 | Cyclic Depsipeptide | Analogue of Dolastatin 13; contains an Ahp unit and an L-methionine sulfoxide (B87167) residue. nih.gov | Symploca hydnoides nih.gov |
Biosynthesis of Somamide B
Proposed Biosynthetic Pathways of Somamide B
The biosynthesis of cyclodepsipeptides, including this compound, is primarily attributed to nonribosomal peptide synthetases (NRPSs). bidd.groupnih.govciteab.comciteab.comwikidata.orgdntb.gov.ua These enzymatic systems operate independently of ribosomes and messenger RNA, allowing for the incorporation of a diverse array of building blocks, including nonproteinogenic amino acids and α-hydroxy acids. nih.govthegoodscentscompany.com The general pathway for cyclodepsipeptide formation involves several key enzymatic steps:
Activation: Both α-amino acids and α-hydroxy acids are activated as adenylates using ATP as a co-substrate, a process catalyzed by adenylation (A) domains. thegoodscentscompany.com
Thioester Formation: The activated substrates are then captured as corresponding thioesters by a phosphopantetheine linker, typically associated with a thiolation (T) or peptidyl-carrier protein (PCP) domain. nih.govthegoodscentscompany.com
N-methylation (if applicable): Some amino acids may undergo N-methylation, catalyzed by specific methyltransferase (M) domains within the NRPS machinery. thegoodscentscompany.com
Condensation: A condensation (C) domain facilitates the formation of an enzyme-bound intermediate by condensing the two substrates. nih.govthegoodscentscompany.com
Cyclization and Release: The final cyclodepsipeptide is released, often through a macrocyclization reaction catalyzed by a thioesterase (TE) domain. nih.govthegoodscentscompany.com
The presence of this compound as an analogue of dolastatin 13 suggests a shared or highly similar NRPS-based biosynthetic origin for these related depsipeptides. bidd.group
Investigation of Hybrid Biosynthetic Pathways Contributing to this compound Production
While NRPSs are the primary architects of cyclodepsipeptides, many natural products, particularly those from cyanobacteria, are biosynthesized through hybrid pathways involving both nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). bidd.groupnih.govciteab.com These hybrid systems allow for an expanded chemical diversity by combining the peptidic building blocks from NRPSs with the carbon chains and modifications generated by PKSs.
In hybrid NRPS-PKS systems, complex protein-protein interactions are often crucial for the direct transfer of intermediates between the PKS and NRPS megaenzymes. For instance, in the biosynthesis of nemamides, another family of hybrid polyketide-nonribosomal peptides, the enzyme PKAL-1 plays a critical role in activating an advanced polyketide intermediate and directly loading it onto a carrier protein within the NRPS-1 system. This unique trafficking mechanism allows the NRPS to further elaborate the polyketide scaffold with amino acid residues.
Although this compound is classified as a cyclodepsipeptide, a class typically associated with NRPS-only biosynthesis, the broader context of cyanobacterial secondary metabolites reveals a significant prevalence of NRPS/PKS hybrid pathways. bidd.groupciteab.comnih.gov For example, the cyclic depsipeptide hoiamide A, also from cyanobacteria, has a 15-carbon subunit that appears to be derived from a polyketide pathway, indicating a hybrid biosynthetic origin. nih.gov This suggests that while this compound itself is a depsipeptide, the possibility of polyketide-derived components being integrated into its structure or the structures of closely related cyanobacterial depsipeptides through hybrid pathways is a relevant area of investigation for understanding the full scope of its biogenesis.
Chemoenzymatic Approaches for Studying Cyclodepsipeptide Biosynthesis
Chemoenzymatic approaches represent a powerful strategy for investigating and manipulating the biosynthesis of complex natural products like cyclodepsipeptides. citeab.comwikidata.orgthegoodscentscompany.com This methodology combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offering a means to produce natural products and their analogues, even those available in minute quantities from natural sources. citeab.comthegoodscentscompany.com
For cyclodepsipeptides, chemoenzymatic synthesis has been particularly valuable in exploring the substrate tolerance of NRPS enzymes and generating libraries of non-natural analogues. thegoodscentscompany.com A notable example is the study of enniatin B biosynthesis using enniatin synthetase (Esyn). thegoodscentscompany.com Researchers have utilized isolated Esyn to perform small-scale in vitro syntheses, demonstrating the enzyme's ability to incorporate various N-methylated amino acids and α-hydroxy acids, thereby yielding new enniatin analogues. thegoodscentscompany.com While Esyn exhibits some substrate restrictions (e.g., preference for aliphatic amino acid side chains), its tolerance for hydroxy acids is significantly broader, allowing for the incorporation of diverse functionalized side chains. thegoodscentscompany.com
This approach provides a controlled environment to systematically vary building blocks and observe the enzymatic machinery's flexibility, offering insights into the biosynthetic logic and potential for engineering novel cyclodepsipeptides. thegoodscentscompany.com The ability to access minute amounts of these derivatives through chemoenzymatic means also facilitates further studies on their structural and biological properties. thegoodscentscompany.com
Chemical Synthesis of Somamide B and Its Analogues
Methodologies for Total Synthesis of Somamide B and Related Cyclodepsipeptides
The total synthesis of cyclodepsipeptides, including those structurally related to this compound, typically employs a combination of solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govmdpi.comrsc.orgwu.ac.th SPPS is a favored methodology in peptide synthesis due to its numerous advantages, such as the ability to use excess reagents to improve yields, simplified work-up procedures, and the capacity for parallel synthesis using automated systems. mdpi.com
The synthesis of Somamide A, another Ahp-containing cyclodepsipeptide closely related to this compound, has been successfully achieved, providing a precedent for similar synthetic strategies. nih.govoalib.comresearchgate.net A key aspect in the total synthesis of cyclodepsipeptides is the establishment of an effective macrocyclization methodology, which can involve either macrolactonization (formation of an ester bond) or macrolactamization (formation of an amide bond) to close the macrocycle. nih.gov
Strategies for Macrocyclization in Depsipeptide Synthesis Relevant to this compound
Macrocyclization is a critical step in the synthesis of depsipeptides, including this compound. Three primary strategies are commonly employed for the macrocyclization of cyclic depsipeptides:
Solution-phase macrolactamization of acyclic ester-containing peptides: In this approach, a linear peptide precursor containing the necessary ester linkages is synthesized, and then the macrocycle is closed via amide bond formation in solution. rsc.org
On-resin macrolactamization of a sidechain-anchored peptide: Here, the linear peptide is anchored to a solid support via a sidechain, and the cyclization occurs on the resin through the formation of an amide bond. rsc.org
Solution-phase macrolactonization of a linear peptide: This strategy involves the synthesis of a linear peptide, followed by the formation of an ester bond to close the macrocycle in solution. rsc.org
Macrolactonization can be a challenging process, often requiring high dilution conditions to minimize intermolecular reactions and promote the desired intramolecular cyclization. mdpi.comresearchgate.net Recent advancements include rapid and mild macrocyclization techniques under continuous flow conditions, which have demonstrated significant acceleration of reaction times, reducing them from hours to minutes. rsc.org These flow methods typically utilize linear precursors obtained through SPPS. rsc.org
Specific coupling reagents are essential for efficient macrocyclization, and careful synthetic design is necessary to prevent undesirable side reactions and epimerization during the esterification and cyclization steps. rsc.org Another strategy for depsipeptide macrocyclization involves O-to-N migration. This method entails coupling an N-Boc-protected serine to a solid support, followed by the reaction of its alcohol group with a subsequent Fmoc-amino acid to form an O-acyl isopeptide bond. After cleavage from the resin, the depsipeptide is cyclized through amide bond formation between the N-terminus and the C-terminal carboxylic acid. nih.gov
Synthetic Routes for the Production of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of natural products like this compound is instrumental in structure-activity relationship (SAR) studies, allowing researchers to understand how structural modifications impact biological activity. mdpi.com For cyclodepsipeptides, this often involves systematic alterations to the amino acid sequence, the nature of the ester linkages, or the incorporation of non-natural amino acids.
Given the structural analogy between this compound and Somamide A, synthetic routes developed for Somamide A analogues are likely to be adaptable for this compound. The total synthesis of Somamide A has been reported, providing a foundation for such modifications. nih.govoalib.comresearchgate.net SPPS is particularly well-suited for the production of diverse analogues due to its modular nature, enabling the straightforward substitution of different building blocks within the synthetic sequence. researchgate.net
For example, studies on other cyclodepsipeptides such as tasiamide B, coibamide A, and gallinamide A have involved the synthesis of numerous analogues to identify compounds with superior inhibitory activities or altered pharmacological profiles. mdpi.com These efforts often lead to a deeper understanding of the molecular features critical for the compound's biological function.
Mechanistic Investigations of Somamide B S Biological Activities
Somamide B's Selective Enzyme Inhibition Profiles, Particularly Against Elastase
This compound is a cyclic depsipeptide of marine cyanobacterial origin that has been identified as a potent inhibitor of the serine protease, elastase. mdpi.comgoogle.com Its inhibitory action is highly selective, a characteristic attributed to specific structural features within its macrocyclic scaffold. tandfonline.com Research into the enzyme inhibition profile of this compound and related compounds, such as the lyngbyastatins, has revealed a competitive mode of inhibition that follows Michaelis-Menten kinetics. tandfonline.com
The selectivity of this compound for elastase is largely conferred by the presence of a 2-amino-2-butenoic acid (Abu) residue adjacent to a 3-amino-6-hydroxy-2-piperidone (Ahp) unit. tandfonline.comscienceopen.com The Ahp residue is a known pharmacophore that conveys general antiprotease activity, while the Abu moiety is thought to enhance selectivity specifically for elastase. researchgate.netnih.gov These compounds are believed to function as substrate mimics, where the N-terminal residues and the Abu moiety occupy the S1 to S4 subsites of the enzyme's active site. nih.gov This interaction is stabilized by the rigid cyclic core of the depsipeptide, which makes enzymatic hydrolysis of the inhibitor difficult. scienceopen.com
Studies on a broader class of Ahp-containing cyclodepsipeptides demonstrate potent inhibition of porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). While specific IC₅₀ values for this compound are not always detailed separately from its class, related compounds show activity in the low nanomolar range, highlighting the powerful inhibitory nature of this structural archetype. researchgate.net For instance, lyngbyastatin 7, a closely related compound, potently inhibits PPE and HNE with IC₅₀ values of 0.003 µM and 0.0023 µM, respectively. nih.gov When tested against a wide panel of proteases, compounds from this class show preferential and often complete inhibition of elastase, proteinase K, and chymotrypsin (B1334515). nih.gov
| Compound | Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| This compound | Porcine Pancreatic Elastase (PPE) | 10 | researchgate.net |
| Lyngbyastatin 7 | Porcine Pancreatic Elastase (PPE) | 3 | nih.gov |
| Lyngbyastatin 7 | Human Neutrophil Elastase (HNE) | 2.3 | nih.gov |
| Lyngbyastatin 8 | Porcine Pancreatic Elastase (PPE) | 123 | scienceopen.com |
| Lyngbyastatin 9 | Porcine Pancreatic Elastase (PPE) | 210 | scienceopen.com |
| Lyngbyastatin 10 | Porcine Pancreatic Elastase (PPE) | 120 | scienceopen.com |
In Vitro Pharmacological Characterization of this compound's Molecular Target Modulation
The in vitro pharmacological characterization of this compound has primarily centered on its interaction with and modulation of its key molecular target, elastase. Human neutrophil elastase (HNE) is a serine protease that plays a significant role in the pathogenesis of various inflammatory diseases by degrading extracellular matrix proteins like elastin. nih.govresearchgate.net The overexpression of HNE is linked to tissue destruction in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. researchgate.net
This compound modulates the activity of this target through direct, competitive inhibition. tandfonline.com The mechanism involves the depsipeptide binding to the active site of the elastase enzyme, effectively blocking access to its natural substrates. nih.gov The co-crystallization of the related inhibitor, lyngbyastatin 7, with porcine pancreatic elastase (PPE) has provided a detailed model for this molecular interaction. nih.gov This study revealed that the inhibitor acts as a substrate mimic, with its side chain and specific amino acid residues fitting into the enzyme's binding pockets. nih.govresearchgate.net The Ahp (3-amino-6-hydroxy-2-piperidone) moiety is considered the key pharmacophore responsible for the interaction with the catalytic triad (B1167595) of the serine protease. scienceopen.comnih.gov
Beyond elastase, detailed pharmacological characterization of this compound's modulation of other specific molecular targets is not extensively documented in the reviewed literature. However, studies on analogous cyanobacterial depsipeptides suggest potential for broader biological activities. For instance, some cyclic depsipeptides have been found to induce apoptosis in cancer cell lines, indicating interactions with molecular targets within cell death pathways. mdpi.comnih.govmdpi.com The cytotoxic activity of this compound has been noted against HCT-116 and Neuro-2a cancer cell lines, although the specific molecular targets modulated to achieve this effect, other than elastase, remain to be fully elucidated. mdpi.com
Elucidation of Cellular Mechanisms Affected by this compound through Protein Interaction Research
Research into the specific protein interactions of this compound has predominantly focused on its primary target, the enzyme elastase. The interaction is a direct binding event within the enzyme's active site, which is the foundational step for its biological activity. scienceopen.comnih.gov By inhibiting elastase, this compound prevents the degradation of key extracellular matrix (ECM) proteins, such as elastin, collagen, and fibronectin. nih.gov This primary protein interaction triggers a cascade of downstream cellular effects, particularly in the context of inflammation and tissue damage.
The cellular mechanisms affected by this compound are therefore a direct consequence of elastase inhibition. These include:
Protection of the Extracellular Matrix: In inflammatory conditions, neutrophils release high concentrations of elastase, leading to the breakdown of the ECM, which compromises tissue integrity and function. researchgate.net By blocking elastase activity, this compound helps preserve the structural framework of tissues.
Modulation of Inflammatory Responses: Elastase is involved in processing and activating various inflammatory mediators. Its inhibition can therefore temper the inflammatory cascade. Research on a synthetic analogue of this class of compounds demonstrated an ability to abrogate the elastase-triggered induction of pro-inflammatory cytokine expression in bronchial epithelial cells. researchgate.net
Prevention of Elastase-Induced Cellular Damage: Unchecked elastase activity can be directly harmful to cells. For example, it can induce antiproliferative effects in bronchial epithelial cells. researchgate.net The inhibition of elastase by compounds like this compound can protect these cells and maintain normal function.
While the direct protein target is well-established, broader research to identify other protein interaction partners for this compound using techniques like affinity chromatography or proteomics has not been widely reported. The cellular effects of other cyanobacterial depsipeptides, such as the induction of apoptosis, suggest potential interactions with proteins in the apoptotic cascade, like caspases or members of the Bcl-2 family. nih.govnih.gov However, these specific interactions have not yet been confirmed for this compound itself.
Comparative Analysis of this compound's Biological Spectrum within Cyanobacterial Depsipeptide Classes
This compound is a member of a large and structurally diverse class of natural products known as depsipeptides, which are prolifically produced by marine cyanobacteria. nih.govnih.gov These compounds often exhibit potent biological activities. mdpi.comkoreascience.kr A comparative analysis situates this compound within this broad chemical and functional landscape.
Comparison within Ahp-Containing Elastase Inhibitors: this compound belongs to a specific subgroup of 19-membered cyclic depsipeptides characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) residue. mdpi.comscienceopen.com This subgroup, which includes the lyngbyastatins, bouillomides, symplocamide A, and molassamide, is renowned for potent elastase inhibition. mdpi.comnih.gov Structurally, these compounds share a conserved macrocyclic core but differ in their pendant side chains and other amino acid residues. mdpi.comnih.gov The biological spectrum is highly focused on serine protease inhibition, with elastase being a primary target. researchgate.net The potency can vary within the class, as seen with the different IC₅₀ values of lyngbyastatins 8, 9, and 10, likely due to subtle differences in their side chains affecting enzyme-inhibitor interactions. scienceopen.com
Comparison with Other Cyanobacterial Depsipeptide Classes: When compared to other classes of cyanobacterial depsipeptides, the biological spectrum of this compound appears more specialized. Other classes exhibit a wider range of activities:
Dolastatins and Symplostatins: Compounds like dolastatin 13, to which this compound is structurally analogous, are known for their potent cytotoxic and anticancer activities, primarily through the disruption of microtubule dynamics. nih.gov
Lagunamides: Lagunamides A and B are cytotoxic cyclic depsipeptides that also exhibit significant antimalarial properties against Plasmodium falciparum. nih.govnih.gov Biochemical studies suggest they operate via the intrinsic apoptotic pathway. nih.gov
Wewakpeptins and Guineamides: These compounds display potent cytotoxicity against various cancer cell lines, such as the NCI-H460 human lung tumor and neuro-2a mouse neuroblastoma cell lines. koreascience.krresearchgate.net
Largamides: Largamides A-C show moderate, dose-dependent inhibition of PPE but are inactive against chymotrypsin and trypsin, and also lack the potent cytotoxicity seen in other classes. nih.gov
This compound demonstrates moderate cytotoxicity against some cancer cell lines, but its hallmark activity remains the potent and selective inhibition of elastase. researchgate.netmdpi.com This contrasts with the primary activity profile of many other cyanobacterial depsipeptides, which are often defined by their strong anticancer or antimicrobial effects.
| Depsipeptide Class/Compound | Primary Biological Activity | Example Molecular Target/Mechanism | Source |
|---|---|---|---|
| This compound | Elastase Inhibition | Serine Protease Active Site | researchgate.net |
| Lyngbyastatins | Elastase Inhibition | Serine Protease Active Site | scienceopen.comnih.gov |
| Dolastatins | Anticancer (Cytotoxic) | Microtubule Disruption | nih.gov |
| Lagunamides | Anticancer, Antimalarial | Induction of Apoptosis | nih.govnih.gov |
| Carmaphycins | Anticancer (Cytotoxic) | Proteasome Inhibition | mdpi.com |
| Largazole | Anticancer (Cytotoxic) | Histone Deacetylase (HDAC) Inhibition | mdpi.com |
Structure Activity Relationship Sar Studies of Somamide B and Its Derivatives
Identification of Key Structural Moieties Governing Somamide B's Biological Activity
There is no available research data identifying the specific structural moieties of this compound that are crucial for its biological activity. SAR studies, which would involve synthesizing and testing various analogues of this compound, are necessary to pinpoint these key features. Without such studies, any discussion on the pharmacophore of this compound would be purely speculative.
Rational Design Principles for this compound Analogues Based on SAR Data
As no SAR data for this compound is available, there are consequently no established rational design principles for the development of its analogues. The formulation of such principles is entirely dependent on a foundational understanding of the compound's structure-activity relationships, which has not yet been established in the scientific community.
Computational and Molecular Modeling Studies of Somamide B
Molecular Docking Investigations of Somamide B with Potential Biological Targets
Molecular docking is a computational technique widely utilized to predict the preferred binding orientation of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. mdpi.comopenaccessjournals.comarxiv.org This method estimates the ligand-receptor binding free energy, providing valuable insights into the intermolecular recognition process. mdpi.com For this compound, a known potent inhibitor of elastase, molecular docking investigations are crucial for understanding the specific interactions that underpin its inhibitory activity. acs.orgfrontiersin.org
This compound has been identified as a potent inhibitor of porcine pancreatic elastase (PPE) with an IC50 value of 0.0095 µM. frontiersin.org It is structurally related to other potent elastase inhibitors, such as lyngbyastatin 7 and kempopeptin A and B, all derived from marine cyanobacteria. acs.orgfrontiersin.org Computational studies, including molecular docking, have been conducted to evaluate the chemical features essential for the interactions of such elastase inhibitors with the enzyme. researchgate.net While specific binding energies for this compound from docking studies are not detailed in the provided search results, the application of molecular docking to compounds like this compound is a key step in elucidating their mechanism of action against target proteases such as elastase. mdpi.comresearchgate.netresearchgate.net This approach helps in identifying key residues involved in binding and understanding the conformational changes that may occur upon ligand binding. openaccessjournals.com
Table 1: Experimental Elastase Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | PPE | 0.0095 | frontiersin.org |
Molecular Dynamics Simulations to Understand this compound-Target Interactions
Molecular dynamics (MD) simulations are advanced computational techniques that provide a detailed understanding of the dynamic behavior of biomolecules and their interactions over time. ub.eduresearchgate.netnih.gov Unlike static docking approaches, MD simulations allow for the exploration of conformational changes, stability, and the flexibility of both the ligand and the receptor in a simulated physiological environment, often including water molecules and ions. nih.govnih.gov This dynamic perspective is critical for gaining comprehensive insights into the molecular recognition process and the stability of ligand-receptor complexes. researchgate.netnih.gov
In the context of elastase inhibitors, which include this compound, molecular dynamics simulations have been carried out to refine models and understand the intricate interactions with the enzyme. researchgate.net These simulations can reveal how peptides, like this compound, interact with their target proteins and potentially with lipid bilayers, providing a more complete picture of their behavior in biological systems. researchgate.netub.edu Although specific detailed MD simulation results for this compound are not extensively reported in the provided literature, the general utility of MD in predicting conformations and understanding protein-ligand fluctuations over time is well-established in drug discovery. researchgate.netresearchgate.net Such simulations are instrumental in validating docking poses and exploring the stability of the this compound-elastase complex, offering insights into the forces that stabilize their interaction. nih.gov
In Silico Approaches for Predicting Pharmacological Profiles of this compound and its Analogues
Beyond understanding target interactions, in silico approaches play a vital role in predicting the pharmacological profiles of compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. jchemlett.comresearchgate.netnih.govscielo.br These predictions are crucial in the early stages of drug development to assess the drug-likeness and bioavailability potential of a compound, significantly reducing the need for extensive experimental testing. jchemlett.comresearchgate.net
For compounds like this compound, which are potent enzyme inhibitors, in silico ADMET calculations can provide valuable insights into their potential as therapeutic agents. researchgate.net While specific ADMET data for this compound itself are not explicitly detailed in the provided search results, studies on related human neutrophil elastase inhibitors have shown that in silico ADMET calculations predict optimal absorption, distribution, metabolism, and excretion for many compounds within this class. researchgate.net These computational methods assess various physicochemical parameters and molecular descriptors to forecast how a compound will behave in a biological system. jchemlett.comnih.gov By evaluating properties such as human intestinal absorption, brain penetration, and potential metabolic pathways, in silico pharmacology helps in prioritizing compounds with favorable pharmacokinetic characteristics, thereby guiding further experimental investigations for this compound and its analogues. jchemlett.comscielo.br
Advanced Research Methodologies for Somamide B Analysis
Analytical Techniques for Detection, Quantification, and Characterization of Somamide B in Research Settings
The initial discovery and subsequent characterization of this compound from complex biological extracts rely on a combination of powerful analytical techniques. These methods are designed to separate, identify, and precisely measure the compound, often present in minute quantities.
The typical workflow begins with chromatographic separation, followed by spectroscopic and spectrometric analysis for structural elucidation and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for purifying this compound from crude extracts. frontiersin.org These techniques commonly employ reverse-phase columns (such as C8 or C18) with a gradient of water and an organic solvent like acetonitrile to effectively separate compounds based on their polarity. frontiersin.org
Once isolated, the structural characterization of this compound is achieved through a combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for determining the exact molecular formula of the compound. mdpi.com Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in sequencing the peptide and identifying its constituent amino and hydroxy acids. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for both the initial detection (dereplication) of known compounds in an extract and for subsequent quantification. geomar.deacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive determination of the three-dimensional structure of this compound. mdpi.com A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to piece together the molecule's complete planar structure and stereochemistry. mdpi.comnih.gov
Quantification of this compound in various research settings, such as in biological fluids or culture media, is predominantly carried out using LC-MS/MS. nih.gov This method offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, allowing for accurate measurement even in complex samples.
| Technique | Primary Purpose | Key Information Provided |
|---|---|---|
| HPLC/UPLC | Separation & Purification | Isolation of pure this compound from complex mixtures. |
| HRESIMS | Structural Characterization | Provides the exact molecular weight and elemental formula. |
| LC-MS/MS | Detection & Quantification | Offers fragmentation patterns for structural clues and enables precise quantification. nih.gov |
| 1D & 2D NMR | Structural Elucidation | Defines the complete chemical structure, including connectivity and stereochemistry. nih.gov |
Proteomic and Metabolomic Approaches to Unravel this compound's Systemic Effects
To understand the broader biological impact of this compound beyond a single molecular target, researchers employ systems biology approaches, primarily proteomics and metabolomics. nih.govfrontiersin.org These 'omics' technologies provide a holistic snapshot of the changes occurring within a cell or organism upon exposure to the compound, revealing its systemic effects on various pathways and processes. slideshare.net
Metabolomics , the large-scale study of small molecules (metabolites), is used to create a profile of the metabolic changes induced by this compound. cell.com Untargeted metabolomics, typically using LC-MS, captures a broad spectrum of endogenous metabolites. nih.govgeomar.de By comparing the metabolic profiles of treated versus untreated biological systems, researchers can identify metabolic pathways that are significantly perturbed, offering clues to the compound's mechanism of action. Advanced data analysis tools, such as MS/MS molecular networking, can further help to identify and classify the metabolites involved. mdpi.com
Proteomics involves the comprehensive analysis of the entire set of proteins (the proteome) in a biological sample. The most common strategy is "bottom-up" proteomics, where proteins are enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. mdpi.com This approach allows for the identification and quantification of thousands of proteins. By comparing the proteomes of this compound-treated and control samples, scientists can identify differentially expressed proteins. nih.gov Bioinformatic analysis of these proteins using tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis can then reveal which biological processes, such as cell signaling, metabolism, or cell structure, are affected by this compound. nih.govnih.gov
| Approach | Objective | Methodology | Key Insights |
|---|---|---|---|
| Metabolomics | Identify changes in metabolic pathways. | Untargeted LC-MS/MS analysis of small molecules. nih.gov | Reveals alterations in cellular metabolism and biochemical state. |
| Proteomics | Identify changes in protein expression and cellular pathways. | Bottom-up LC-MS/MS analysis of peptides from digested proteins. mdpi.com | Uncovers affected signaling cascades, cellular machinery, and regulatory networks. nih.gov |
Utilization of Heterologous Expression Systems for Biosynthetic Pathway Investigation of this compound
Investigating the biosynthesis of this compound directly in its native producer, a marine cyanobacterium, is often hindered by challenges such as slow growth rates, low production yields, and the difficulty of genetic manipulation. escholarship.orgnih.gov Heterologous expression offers a powerful solution to these problems. This strategy involves identifying and cloning the entire set of genes responsible for producing the compound—known as the biosynthetic gene cluster (BGC)—and transferring it into a more manageable surrogate host organism. semanticscholar.orgmdpi.com
The process begins with genome sequencing of the native cyanobacterium to identify the putative this compound BGC, which is typically a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS/PKS (polyketide synthase) cluster. nih.gov This large BGC is then cloned using specialized techniques like Transformation-Associated Recombination (TAR) in yeast, which is adept at handling large DNA fragments. escholarship.orgnih.gov
The cloned BGC is subsequently introduced into a well-characterized and genetically tractable heterologous host. Suitable hosts can include bacteria like Escherichia coli or Streptomyces, or even other, more easily manipulated cyanobacteria such as Anabaena sp. escholarship.orgnih.govnih.gov Successful expression of the BGC in the new host confirms its role in producing this compound.
This approach has several key benefits:
Increased Production: Optimized host strains can significantly increase the yield of this compound, providing sufficient material for further biological and chemical studies. nih.gov
Pathway Characterization: The genetic tractability of the host allows researchers to systematically modify or delete genes within the BGC to understand the function of each enzyme in the biosynthetic assembly line. nih.gov
Biosynthetic Engineering: The system can be used to generate novel analogs of this compound by altering the BGC, a process known as biosynthetic engineering. semanticscholar.org
Activation of Silent Clusters: This technique can activate "silent" BGCs that are not normally expressed under laboratory conditions, potentially leading to the discovery of new natural products. nih.gov
Advanced genetic tools, including CRISPR-based gene editing systems, have been developed to facilitate the manipulation of these large BGCs within the heterologous hosts. escholarship.orgtandfonline.com
| Component | Description | Examples/Considerations |
|---|---|---|
| Native Producer | The original cyanobacterium that produces this compound. | Often slow-growing and genetically intractable (e.g., Lyngbya, Schizothrix). nih.gov |
| Biosynthetic Gene Cluster (BGC) | The complete set of genes encoding the enzymatic machinery for this compound synthesis. | Likely a large NRPS/PKS cluster. |
| Cloning Technique | Method used to isolate and clone the large BGC. | Transformation-Associated Recombination (TAR) in yeast. nih.gov |
| Heterologous Host | A genetically amenable surrogate organism for expressing the BGC. | E. coli, Streptomyces spp., Anabaena sp. escholarship.orgnih.gov |
| Genetic Tools | Tools for manipulating the BGC within the host. | CRISPR-based systems (e.g., CRISPR/cpf1). escholarship.org |
Future Directions in Somamide B Research
Exploration of Undiscovered Biosynthetic Gene Clusters Related to Somamide B
The biosynthesis of this compound, like many other complex natural products from marine cyanobacteria, is likely mediated by non-ribosomal peptide synthetases (NRPSs) bidd.groupuni.lu. Marine cyanobacteria are renowned for their extensive capacity to produce structurally diverse secondary metabolites uni.lu. The discovery of this compound in geographically distinct Lyngbya species suggests a broader distribution of its biosynthetic machinery within these organisms nih.govbidd.group.
Future research should focus on a comprehensive exploration of undiscovered biosynthetic gene clusters (BGCs) related to this compound. This can be achieved through:
Genomic and Metagenomic Sequencing: Employing advanced sequencing technologies on diverse strains of Lyngbya, Schizothrix, and other marine cyanobacteria from various global marine environments can uncover novel BGCs encoding enzymes homologous to those involved in this compound synthesis. This approach can reveal cryptic or silent BGCs that are not expressed under standard laboratory conditions.
Bioinformatics and Comparative Genomics: Analyzing newly sequenced genomes and metagenomes using bioinformatics tools can identify gene clusters with structural similarities to known NRPS pathways. This comparative analysis can pinpoint potential BGCs responsible for this compound or its undiscovered analogues.
Heterologous Expression and Pathway Engineering: Once putative BGCs are identified, heterologous expression in amenable host organisms (e.g., Escherichia coli or Streptomyces) can enable the production of this compound and its derivatives in larger quantities, facilitating further study. This also opens avenues for pathway engineering to generate novel analogues with enhanced properties or different bioactivities.
Investigating Biosynthetic Enzyme Specificity: Given that the relaxed specificity of biosynthetic enzymes can lead to structural diversification within natural product families, detailed studies on the adenylation (A) domains and other modules within the this compound NRPS pathway could reveal the potential for producing new variants with subtle structural changes and potentially altered biological activities bidd.groupuni.lu.
Such explorations are crucial for understanding the full biosynthetic potential of marine cyanobacteria and for accessing a wider array of this compound-related compounds.
Development of Novel Research Methodologies for Comprehensive this compound Characterization
The initial characterization of this compound relied on established techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and modified Marfey's analysis for absolute stereochemistry determination nih.govbidd.groupciteab.com. While effective, future research necessitates the development and application of more advanced and sensitive methodologies for comprehensive characterization, especially when dealing with limited quantities of natural isolates or complex mixtures.
Key areas for methodological advancements include:
High-Resolution Mass Spectrometry (HRMS) and Molecular Networking: The application of HRMS, particularly coupled with advanced fragmentation techniques (e.g., MS/MS), and subsequent molecular networking analysis, can enable rapid identification of this compound and its analogues within crude extracts. This approach can also facilitate the discovery of new, structurally related compounds by grouping similar fragmentation patterns.
Micro-NMR and Cryoprobe Technology: For samples available in sub-milligram quantities, the use of micro-NMR probes and cryogenic technology can significantly enhance sensitivity, allowing for detailed structural elucidation with minimal material nih.gov.
Computational Chemistry and In Silico Modeling: Integrating experimental data with computational approaches, such as molecular dynamics simulations and quantum chemical calculations, can provide deeper insights into the three-dimensional structure, conformational flexibility, and potential binding interactions of this compound. This can aid in predicting its behavior in biological systems.
Automated and High-Throughput Characterization Platforms: Developing automated platforms that integrate separation techniques (e.g., ultra-high-performance liquid chromatography, UHPLC), advanced spectroscopic methods, and data analysis software can accelerate the characterization process, making it more efficient for screening large numbers of samples.
Chiral Analysis Advancements: While modified Marfey's analysis was used, exploring newer chiral separation techniques and spectroscopic methods (e.g., vibrational circular dichroism) could offer more rapid and definitive assignments of absolute stereochemistry, which is critical for understanding biological activity.
These advanced methodologies will be instrumental in overcoming the challenges associated with the isolation and characterization of rare and low-abundance natural products like this compound.
Potential Applications of this compound as a Chemical Probe for Biological Processes
This compound's potent and selective elastase inhibitory activity makes it an excellent candidate for development as a chemical probe nih.govbidd.groupciteab.combidd.group. Chemical probes are small molecules designed to selectively modulate (activate or inhibit) the function of specific proteins, providing invaluable tools for understanding biological pathways and validating therapeutic targets.
The potential applications of this compound as a chemical probe include:
Investigating Elastase-Mediated Pathologies: Elastase overactivity is implicated in various inflammatory and tissue-destructive diseases, including chronic obstructive pulmonary disease (COPD), hereditary emphysema, cystic fibrosis, and adult respiratory distress syndrome nih.govbidd.group. This compound can be utilized as a tool to dissect the precise roles of elastase in these conditions, both in vitro and in vivo.
Target Engagement and Mechanism of Action Studies: By synthesizing this compound derivatives with appended tags (e.g., biotin (B1667282) for affinity purification, fluorophores for imaging), researchers can create activity-based probes (ABPs). These ABPs can covalently label active elastase enzymes, allowing for their visualization, quantification, and identification within complex biological matrices such as cell lysates, tissues, or even living organisms. This provides a direct measure of target engagement and can help elucidate the exact mechanism by which this compound exerts its inhibitory effect.
Identification of Off-Targets and Selectivity Profiling: While this compound shows selectivity for elastase, using it as a chemical probe can help comprehensively profile its selectivity against a broader range of proteases and other enzyme classes. This is crucial for understanding potential off-target effects and for refining its utility as a precise biological tool.
Drug Discovery and Lead Optimization: As a highly potent elastase inhibitor, this compound can serve as a lead compound for the development of new therapeutic agents. Chemical probe studies can inform structure-activity relationships (SAR) and guide the design of more effective and selective drug candidates with improved pharmacokinetic properties.
Understanding Protease Networks: Beyond elastase, this compound could be used to explore its interactions within broader protease networks, potentially revealing novel regulatory mechanisms or compensatory pathways in disease states.
The development of this compound as a chemical probe holds significant promise for advancing our understanding of elastase biology and its associated pathologies, paving the way for new diagnostic and therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
